rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid, cis
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Description
The compound “rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid, cis” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .
Synthesis Analysis
The synthesis of this compound likely involves the use of Fmoc-protected amino acids, which are standard in peptide synthesis . The Fmoc group is particularly useful because it can be removed under mild basic conditions, which does not affect other parts of the molecule .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a large fluorenyl group attached to a cyclohexyl ring via a carbamate linkage . The ‘rac’ prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers .Chemical Reactions Analysis
As a peptide derivative, this compound would be expected to participate in reactions typical of peptides. This could include reactions of the amine and carboxylic acid groups, as well as reactions involving the Fmoc protecting group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be inferred from its structure, such as its likely solubility in organic solvents due to the presence of the large fluorenyl group .Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid, cis involves the protection of the amine group, followed by the formation of the cyclohexyl ring, and then the deprotection of the amine group. The final step involves the addition of the fluorenylmethoxycarbonyl (Fmoc) group to the amine group.", "Starting Materials": [ "Cyclohexanone", "Benzylamine", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Fluorene", "Diisopropylethylamine", "N,N-Dimethylformamide", "Triethylamine", "Chloroacetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Hexanes" ], "Reaction": [ "Bromination of fluorene to form 9-bromofluorene", "Protection of benzylamine with acetic anhydride to form N-acetylbenzylamine", "Reduction of N-acetylbenzylamine with sodium borohydride to form benzylamine", "Formation of cyclohexyl ring by reaction of cyclohexanone with benzylamine in the presence of diisopropylethylamine", "Deprotection of amine group with hydrochloric acid to form cyclohexylamine", "Reaction of cyclohexylamine with chloroacetic acid in the presence of sodium bicarbonate to form cyclohexylacetic acid", "Protection of amine group with Fmoc in the presence of triethylamine and N,N-dimethylformamide", "Coupling of Fmoc-protected cyclohexylamine with 9-bromofluorene in the presence of diisopropylethylamine and N,N-dimethylformamide", "Deprotection of amine group with 20% piperidine in N,N-dimethylformamide to form rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid, cis" ] } | |
CAS RN |
2307782-35-8 |
Product Name |
rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid, cis |
Molecular Formula |
C23H25NO4 |
Molecular Weight |
379.4 |
Purity |
95 |
Origin of Product |
United States |
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